Bienvenue dans la boutique en ligne BenchChem!

N-(Quinuclidin-3-yl)benzamide

α7 nicotinic acetylcholine receptor quinuclidine benzamide SAR functional agonist EC50

(R)-N-(Quinuclidin-3-yl)benzamide (CAS 155778-25-9) is the unsubstituted parent compound of the quinuclidine benzamide class, comprising a bicyclic quinuclidine amine coupled via an amide bond to an unsubstituted phenyl ring (molecular formula C₁₄H₁₈N₂O, MW 230.31). It is the (R)-enantiomer of the chiral 3-aminoquinuclidine-derived benzamide scaffold and serves as the structural baseline from which all substituted analogs — including the potent α7 nAChR agonist PNU-282987 and the 5-HT₃ antagonist zacopride — are derived.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
CAS No. 155778-25-9
Cat. No. B3322896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Quinuclidin-3-yl)benzamide
CAS155778-25-9
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C14H18N2O/c17-14(12-4-2-1-3-5-12)15-13-10-16-8-6-11(13)7-9-16/h1-5,11,13H,6-10H2,(H,15,17)
InChIKeyMVKDKUUCCOPJSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-N-(Quinuclidin-3-yl)benzamide (CAS 155778-25-9): Procurement-Grade Unsubstituted Quinuclidine Benzamide Scaffold for Nicotinic Receptor Research


(R)-N-(Quinuclidin-3-yl)benzamide (CAS 155778-25-9) is the unsubstituted parent compound of the quinuclidine benzamide class, comprising a bicyclic quinuclidine amine coupled via an amide bond to an unsubstituted phenyl ring (molecular formula C₁₄H₁₈N₂O, MW 230.31) . It is the (R)-enantiomer of the chiral 3-aminoquinuclidine-derived benzamide scaffold and serves as the structural baseline from which all substituted analogs — including the potent α7 nAChR agonist PNU-282987 and the 5-HT₃ antagonist zacopride — are derived [1]. The compound is commercially available at ≥98% purity from multiple vendors, with a reported melting point of 152.4–153.8 °C, and is supplied for research use as a reference standard, SAR baseline, or synthetic intermediate .

Why N-(Quinuclidin-3-yl)benzamide (CAS 155778-25-9) Cannot Be Interchanged with Its Substituted Analogs in Receptor Pharmacology Studies


Quinuclidine benzamides are not a homogeneous pharmacological class. The unsubstituted parent (CAS 155778-25-9) occupies a distinct position in the structure-activity relationship (SAR) landscape: it lacks any substituent on the benzamide phenyl ring (R₂=R₃=R₄=H), which directly determines its potency, receptor subtype preference, and selectivity profile relative to substituted analogs [1]. Substitution at the para position — as in PNU-282987 (4-Cl) — increases α7 nAChR agonist potency by approximately 15-fold, while ortho-alkoxy substitution redirects activity toward 5-HT₃ receptor antagonism [2]. Furthermore, the (R)-enantiomer (CAS 155778-25-9) is the preferred configuration for α7 nAChR agonism, whereas the (S)-enantiomer (CAS 155778-26-0) is favored at 5-HT₃ receptors — meaning that even chiral inversion produces a functionally distinct pharmacological tool [1]. Generic substitution between these compounds in receptor assays, SAR campaigns, or synthetic protocols will yield quantitatively and qualitatively different results.

Quantitative Differentiation Evidence for (R)-N-(Quinuclidin-3-yl)benzamide (CAS 155778-25-9) Versus Closest Analogs


α7 nAChR Functional Agonist Activity: Unsubstituted Parent vs. PNU-282987 (4-Chloro Analog) in the Same Chimeric Receptor Assay

In a direct head-to-head comparison within the same focused quinuclidine benzamide library tested under identical conditions, the unsubstituted parent compound (Compound 10; R₂=R₃=R₄=H) displayed an EC₅₀ of 1,900 nM (829 nM upon individual resynthesis) at the α7-5HT₃ chimeric receptor in a FLIPR-based functional assay [1]. In contrast, the 4-chloro-substituted analog PNU-282987 (Compound 19; R₄=Cl) achieved an EC₅₀ of 128 nM (154 nM resynthesized) in the same assay system [1]. This represents an approximately 15-fold difference in functional potency attributable solely to para-chloro substitution on the benzamide ring.

α7 nicotinic acetylcholine receptor quinuclidine benzamide SAR functional agonist EC50

Enantiomeric Receptor Subtype Preference: (R)- vs. (S)-N-(Quinuclidin-3-yl)benzamide at α7 nAChR and 5-HT₃ Receptors

Within the quinuclidine benzamide series, the (R)-enantiomer (CAS 155778-25-9) is explicitly preferred over the (S)-enantiomer (CAS 155778-26-0) for α7 nAChR agonist activity, with the racemic mixture falling between the two enantiomers in potency [1]. This stereochemical preference is inverted at the 5-HT₃ receptor: the general SAR of the quinuclidine benzamide class establishes that the (S)-enantiomer is the more potent configuration for 5-HT₃ receptor antagonism, a pattern observed across simple o-alkoxy benzamide and naphthalene derivatives [2]. The Bodnar 2005 study explicitly states: 'Within the quinuclidine series, the R enantiomer (amine 7) was preferred over the S (amine 5)... This is in contrast to the 5-HT₃ SAR in which the S enantiomer is the more potent' [1].

chiral pharmacology enantiomeric selectivity α7 nAChR vs. 5-HT₃ receptor

SAR Positional Effect: Unsubstituted Phenyl vs. Para-Substituted Analogs — The Activity Baseline for the Quinuclidine Benzamide Series

The Bodnar 2005 study explicitly establishes that 'there was a positive effect of having a substituent in the para position of the benzamide over having the same substituent in the meta position or having no substituent at all (the phenyl benzamide A)' [1]. Among para-substituted analogs tested in the focused library, the 4-chloro compound (PNU-282987) achieved EC₅₀ = 128 nM, 4-methoxy (Compound 20) EC₅₀ = 206 nM, 4-bromo (Compound 22) EC₅₀ = 494 nM, and 4-methyl (Compound 26) EC₅₀ = 324 nM — all substantially more potent than the unsubstituted parent at EC₅₀ = 1,900 nM [1]. The unsubstituted compound thus occupies a unique position as the minimal active scaffold: it possesses measurable but deliberately attenuated α7 nAChR agonist activity, making it the only compound in the series that can serve as a true 'zero-substituent' reference point for quantifying the contribution of individual ring substitutions to receptor activation.

structure-activity relationship medicinal chemistry scaffold para-substitution effect

Memory-Enhancing Patent Claims: (R)-N-(Quinuclidin-3-yl)benzamide as a Specifically Claimed Cognitive Enhancer Distinct from Racemic Mixtures

U.S. Patent 5,017,580 (filed 1989, granted 1991) explicitly claims 'certain optical isomers of N-(3-quinuclidinyl)benzamides and thiobenzamides, namely R-N-(3-quinuclidinyl)-benzamides' as memory- and learning-enhancing agents [1]. The patent specifically distinguishes the (R)-enantiomers from racemic mixtures disclosed in earlier art (EP-A-0190920), stating that the (R)-configuration compounds 'have been observed to exhibit memory enhancing properties in warm blooded animals' [1]. A related patent, U.S. Patent 5,206,246, extends claims for the same (R)-enantiomer series to anxiolytic indications [2]. While the preferred exemplified compound is (R)-4-amino-5-chloro-2-methoxy substituted (i.e., (R)-zacopride), the generic claims encompass the unsubstituted parent (R)-N-(quinuclidin-3-yl)benzamide as a member of the claimed genus. This establishes CAS 155778-25-9 as a patent-relevant compound with documented in vivo behavioral pharmacology precedent, in contrast to the (S)-enantiomer (CAS 155778-26-0), which is separately claimed for antischizophrenic indications (U.S. Patent 5,057,519) [3].

cognitive enhancement memory pharmacology chiral patent claims

Physicochemical Identity and Commercial Specification: Differentiating CAS 155778-25-9 from Its (S)-Enantiomer and Substituted Analogs by Defined Quality Attributes

CAS 155778-25-9 is characterized by a well-defined melting point of 152.4–153.8 °C, distinguishing it from its (S)-enantiomer (CAS 155778-26-0) and substituted analogs that exhibit different thermal properties . The compound is commercially supplied at ≥98% purity with storage conditions specified as sealed, dry, 2–8 °C . Its molecular weight (230.31 g/mol) is the lowest in the quinuclidine benzamide agonist series — substantially lower than PNU-282987 (264.75 g/mol for free base, 301.21 g/mol as hydrochloride) [1] and zacopride (315.80 g/mol) — reflecting its structural minimalism and the absence of halogen, methoxy, or amino substituents. This lower molecular complexity translates to simpler synthetic access, reduced per-gram cost, and fewer potential impurities in analytical characterization.

quality control enantiomeric purity reference standard specification

Optimal Research and Procurement Application Scenarios for (R)-N-(Quinuclidin-3-yl)benzamide (CAS 155778-25-9)


SAR Baseline Compound for Quinuclidine Benzamide Medicinal Chemistry Programs

CAS 155778-25-9 is the only quinuclidine benzamide that can serve as the 'zero-substituent' reference standard in SAR studies. With a defined EC₅₀ of 1,900 nM at the α7-5HT₃ chimera, it establishes the activity floor against which the contribution of each aromatic substituent can be quantitatively measured [1]. Medicinal chemistry teams synthesizing novel quinuclidine benzamide analogs should procure this compound as an internal reference standard to normalize inter-assay variability and validate that observed potency gains are attributable to introduced substituents rather than assay drift. It is particularly valuable when paired head-to-head with PNU-282987 (EC₅₀ = 128 nM) to benchmark the full dynamic range of the α7 nAChR SAR series [1].

α7 nAChR Negative Control or Moderate-Activity Tool Compound for Electrophysiology

When studying α7 nAChR-mediated ion currents in cultured neuronal preparations or Xenopus oocyte expression systems, CAS 155778-25-9 provides a moderate-efficacy agonist tool (~1.9 μM EC₅₀) that avoids the rapid desensitization and full-receptor saturation issues sometimes encountered with high-potency agonists like PNU-282987 (Ki = 17–24 nM at native α7 nAChR) [2]. Its (R)-enantiomeric configuration is specifically preferred for α7 nAChR activation, unlike the (S)-enantiomer (CAS 155778-26-0), which would predominantly engage 5-HT₃ receptors [1]. Researchers studying α7 receptor biophysics or screening for allosteric modulators should select this compound when a sub-maximal, titratable agonist response is desired.

Chiral Building Block for Asymmetric Synthesis of Quaternary Quinuclidine Derivatives

With its well-defined (R)-stereochemistry at the 3-position of the quinuclidine ring, CAS 155778-25-9 serves as a chiral intermediate for further synthetic elaboration. Unlike pre-substituted analogs such as 4-chloro or 4-methoxy variants, the unsubstituted benzamide ring permits late-stage diversification via electrophilic aromatic substitution, cross-coupling, or directed ortho-metalation without competing reactivity from existing ring substituents . Its lower molecular weight (230.31 g/mol) and absence of halogen atoms make it a more atom-economical starting material for multi-step synthetic sequences compared to PNU-282987 (264.75 g/mol) or zacopride (315.80 g/mol). Procurement at ≥98% purity with a defined melting point (152.4–153.8 °C) facilitates incoming quality verification prior to use in GMP-adjacent synthetic workflows .

CNS Drug Discovery: Memory and Anxiety Program Starting Point with Patent Precedent

For CNS drug discovery programs targeting cognitive enhancement or anxiolytic indications, CAS 155778-25-9 is the enantiomer with explicit U.S. patent precedent for memory-enhancing (U.S. 5,017,580) and anxiolytic (U.S. 5,206,246) properties in warm-blooded animals [3]. This establishes in vivo pharmacological validation for the (R)-quinuclidine benzamide scaffold in these therapeutic areas, providing a de-risked starting point for lead optimization. Programs targeting schizophrenia should instead consider the (S)-enantiomer (CAS 155778-26-0) per U.S. Patent 5,057,519 [4], while programs targeting α7 nAChR-mediated cognitive deficits should select CAS 155778-25-9 as the stereochemically appropriate foundation for further SAR exploration.

Quote Request

Request a Quote for N-(Quinuclidin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.